molecular formula C18H24N6O4S B3035732 2-(1,1-Dioxotetrahydro-1H-1lambda6-thiophen-3-yl)-10-phenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione CAS No. 338411-74-8

2-(1,1-Dioxotetrahydro-1H-1lambda6-thiophen-3-yl)-10-phenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione

Cat. No.: B3035732
CAS No.: 338411-74-8
M. Wt: 420.5 g/mol
InChI Key: OTWSVWUGMKLWIC-UHFFFAOYSA-N
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Description

2-(1,1-Dioxotetrahydro-1H-1lambda6-thiophen-3-yl)-10-phenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione is a useful research compound. Its molecular formula is C18H24N6O4S and its molecular weight is 420.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A series of spirothiazolidinone polymers, similar in structure to the queried compound, have been synthesized and characterized for their thermal and morphological properties. These polymers showed promising thermal stability and interesting surface morphology (Abdel-Rahman, Hussein, & Hussein, 2016).

Applications in Heterocyclic Chemistry

  • Nitrogen-containing dispiroheterocycles, closely related to the mentioned compound, have been synthesized, with their molecular structures fully supported by microanalysis and spectral data. These compounds have been studied for their microbial features (Dalloul & Samaha, 2010).

Spiro Heterocyclization

  • Research has been conducted on the three-component spiro heterocyclization of similar pyrrolediones, leading to the formation of complex heterocycles. This illustrates the compound's potential in the synthesis of diverse heterocyclic structures (Salnikova, Dmitriev, & Maslivets, 2019).

Crystal Structure Analysis

  • The crystal structure of a similar tetraoxadispiro compound has been studied, revealing insights into the molecular arrangement and providing a foundation for understanding the structural aspects of related compounds (Yong & Tse, 1988).

Potential in Organic Synthesis

  • The synthesis and study of various spiro and dispiro heterocycles, including triazolothiadiazepine derivatives, highlight the compound's role in the development of new organic synthesis methods (Abd Allah, 2005).

Application in Medicinal Chemistry

  • While direct research on the compound's medicinal applications was not found, closely related compounds have been synthesized and evaluated for antimicrobial and cytotoxic activities. This suggests potential avenues for the application of the compound in drug discovery and medicinal chemistry research (Gomez-Monterrey et al., 2011).

Properties

IUPAC Name

3-(1,1-dioxothiolan-3-yl)-11-phenyl-1,3,4,9,11,12-hexazadispiro[4.2.48.25]tetradecane-2,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O4S/c25-15-19-17(21-23(15)13-4-2-1-3-5-13)7-9-18(10-8-17)20-16(26)24(22-18)14-6-11-29(27,28)12-14/h1-5,14,21-22H,6-12H2,(H,19,25)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWSVWUGMKLWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)NC3(N2)CCC4(CC3)NC(=O)N(N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,1-Dioxotetrahydro-1H-1lambda6-thiophen-3-yl)-10-phenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione
Reactant of Route 2
2-(1,1-Dioxotetrahydro-1H-1lambda6-thiophen-3-yl)-10-phenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione
Reactant of Route 3
2-(1,1-Dioxotetrahydro-1H-1lambda6-thiophen-3-yl)-10-phenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione
Reactant of Route 4
2-(1,1-Dioxotetrahydro-1H-1lambda6-thiophen-3-yl)-10-phenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione
Reactant of Route 5
2-(1,1-Dioxotetrahydro-1H-1lambda6-thiophen-3-yl)-10-phenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione
Reactant of Route 6
2-(1,1-Dioxotetrahydro-1H-1lambda6-thiophen-3-yl)-10-phenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione

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